An In-depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride
An In-depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(4-N3-Z)-OH hydrochloride is a specialized amino acid derivative that serves as a critical tool in the fields of chemical biology, proteomics, and drug development. Its structure incorporates a lysine (B10760008) backbone, modified at the epsilon-amino group with a 4-azidobenzyloxycarbonyl (Z) group. This unique combination of a photo-reactive azide (B81097) moiety and a bioorthogonal handle makes it a versatile reagent for a variety of advanced bioconjugation and labeling techniques.
This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, including its chemical properties, synthesis, experimental protocols for its application in click chemistry, and its use in studying complex biological processes.
Chemical Properties and Data Presentation
H-L-Lys(4-N3-Z)-OH hydrochloride is a white to off-white solid. The key structural features are the L-lysine core, the benzyloxycarbonyl (Z) protecting group on the epsilon-amino group which is further functionalized with an azide group at the 4th position of the benzyl (B1604629) ring, and a hydrochloride salt for improved solubility and stability.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀ClN₅O₄ | [1] |
| Molecular Weight | 357.8 g/mol | [1] |
| CAS Number | 2084913-49-3 | [1] |
| Purity | >96% | [1] |
| Appearance | White to light yellow solid | [2] |
| Storage Conditions | 2-8 °C | [3] |
Table 2: Spectroscopic Data (Representative for Nε-(4-azidobenzyloxycarbonyl)-L-lysine derivatives)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ (ppm): 7.0-7.4 (aromatic protons), 5.1 (benzyl protons), 3.0-3.5 (lysine α and ε protons), 1.2-1.9 (lysine β, γ, δ protons) |
| ¹³C NMR | δ (ppm): 170-175 (carboxyl carbon), 155-160 (carbamate carbonyl), 120-140 (aromatic carbons), 65-70 (benzyl carbon), 20-55 (lysine carbons) |
| FTIR (cm⁻¹) | ~2100 (azide N≡N stretch), ~3000-3300 (N-H and O-H stretch), ~1700 (C=O stretch of carbamate (B1207046) and carboxylic acid), ~1500-1600 (aromatic C=C stretch) |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the chemical formula. Fragmentation pattern may show loss of N₂, the benzyl group, and parts of the lysine side chain. |
Synthesis
While a specific, detailed synthesis protocol for H-L-Lys(4-N3-Z)-OH hydrochloride is not widely published, a general and representative method for the preparation of Nε-(4-azidobenzyloxycarbonyl)-L-lysine derivatives can be adapted from established procedures for protecting amino acids. The synthesis generally involves the reaction of L-lysine with a 4-azidobenzyl chloroformate or a similar activated carbonyl compound.
Representative Experimental Protocol: Synthesis of an Nε-(azidobenzyl)-L-lysine derivative
Materials:
-
L-Lysine hydrochloride
-
4-(azidomethyl)benzoyl chloride or similar activated azide-containing reagent
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water as solvents
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) for drying
Procedure:
-
Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate to deprotect the amino groups.
-
In a separate flask, dissolve the 4-(azidomethyl)benzoyl chloride in dioxane.
-
Slowly add the solution of the azide-containing reagent to the lysine solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether.
Applications in Bioconjugation: Click Chemistry
The azide group on H-L-Lys(4-N3-Z)-OH hydrochloride allows it to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Peptide
Materials:
-
H-L-Lys(4-N3-Z)-OH hydrochloride
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the alkyne-modified peptide in PBS.
-
Add H-L-Lys(4-N3-Z)-OH hydrochloride to the peptide solution.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and TBTA in a suitable solvent like DMSO.
-
Add the copper catalyst solution to the peptide/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The resulting triazole-linked product can be purified by HPLC or other appropriate chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.
Experimental Protocol: SPAAC Labeling of a DBCO-Modified Protein
Materials:
-
H-L-Lys(4-N3-Z)-OH hydrochloride
-
DBCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the DBCO-modified protein in PBS.
-
Add H-L-Lys(4-N3-Z)-OH hydrochloride to the protein solution.
-
Incubate the reaction mixture at room temperature or 37 °C for 4-24 hours.
-
The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.
-
The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.
Application in Studying Biological Pathways: Metabolic Labeling and Proteomic Analysis of Glycosylation
While direct studies using H-L-Lys(4-N3-Z)-OH hydrochloride in signaling pathways are not extensively documented, its utility can be illustrated through the analogous and well-established technique of metabolic labeling with azido-sugars to study glycosylation pathways.[2][4][5][6] Glycosylation is a critical post-translational modification that plays a role in numerous signaling events.
The workflow involves introducing an azido-sugar into cells, which is then incorporated into glycoproteins. These modified glycoproteins can then be detected or enriched via click chemistry, allowing for the identification and quantification of glycosylated proteins and the study of their roles in cellular signaling.
Safety and Handling
Organic azides are potentially explosive and should be handled with caution.[7][8][9] The azide ion is also toxic. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.
Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Shock and Heat: Organic azides can be sensitive to shock, friction, and heat. Avoid grinding the solid or heating it unnecessarily.
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly explosive compounds. Do not use metal spatulas for handling.[1]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[7]
-
Disposal: Dispose of azide-containing waste according to institutional guidelines. Azide waste should be quenched before disposal, for example, by reaction with a phosphine (B1218219) like triphenylphosphine (B44618) to form a stable iminophosphorane.[3]
Conclusion
H-L-Lys(4-N3-Z)-OH hydrochloride is a powerful and versatile tool for researchers in the life sciences. Its ability to be incorporated into peptides and proteins and subsequently undergo highly specific and efficient click chemistry reactions opens up a wide range of possibilities for protein labeling, imaging, and the study of complex biological systems. By following the appropriate experimental protocols and safety precautions outlined in this guide, researchers can effectively utilize this compound to advance their scientific discoveries.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
